molecular formula C15H7Cl2F3N2O B2509059 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 866048-84-2

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one

Cat. No.: B2509059
CAS No.: 866048-84-2
M. Wt: 359.13
InChI Key: OGBKETAIFMXXJA-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazinone core substituted with a dichlorotrifluoromethylphenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorotrifluoromethylphenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one exhibits unique properties due to the presence of the phthalazinone core. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O/c16-11-5-9(15(18,19)20)6-12(17)13(11)22-14(23)10-4-2-1-3-8(10)7-21-22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBKETAIFMXXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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